5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine
Overview
Description
Comprehensive Analysis of 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine
The compound 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms within a five-membered ring structure. This particular derivative is characterized by the presence of a nitro group attached to the phenyl ring, which is further connected to the thiadiazole moiety.
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole derivatives often involves the reaction of appropriate precursors such as carboxylic acids, thiosemicarbazides, or hydrazinecarbothioamides under specific conditions. For instance, the synthesis of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine was achieved by reacting N-phenylhydrazinecarbothioamide with 4-isopropoxybenzoic acid in phosphorus oxychloride . Similarly, the synthesis of 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine was conducted by reacting 4-bromo-2-nitrobenzoic acid with thiosemicarbazide .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives has been extensively studied using various spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structure of 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole was determined using X-ray diffraction, revealing the orientation of the nitro group and the overall geometry of the molecule . The dihedral angle between the thiadiazole and the phenyl rings can vary, as seen in the 40.5° angle observed in the 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine .
Chemical Reactions Analysis
1,3,4-thiadiazole derivatives exhibit a range of reactivities due to the presence of both nucleophilic and electrophilic centers. For instance, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form various heterocyclic compounds . The 2-amino-5-bromo-1,3,4-thiadiazoles are reported to behave as ambident nucleophiles, participating in alkylation, acylation, and nitrosation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by their molecular structure. The presence of substituents such as nitro groups and halogens can affect the compound's melting point, solubility, and reactivity. The crystallographic studies provide insights into the density, molecular packing, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's stability and reactivity .
Scientific Research Applications
Anticancer and Antitubercular Agent
A study by Sekhar et al. (2019) described the design and synthesis of various 1,3,4-thiadiazole derivatives, including 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine, which showed significant in vitro antitumor activities against breast cancer and normal human cell lines. Some compounds demonstrated higher inhibitory activities against the MDA-MB-231 cell line than the cisplatin control. Additionally, certain derivatives exhibited high antitubercular activity against Mycobacterium smegmatis (Sekhar et al., 2019).
Corrosion Inhibition
Research conducted by Johnson et al. (2020) investigated thiadiazole derivatives, including 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine, for their corrosion inhibition behavior on carbon steel in an acidic medium. The study revealed that these compounds demonstrated excellent corrosion inhibitor action, with one derivative showing an inhibition efficiency of 98.04% at a specific concentration (Johnson et al., 2020).
Synthesis of Novel Metal Complexes
Al-Amiery et al. (2009) explored the synthesis of novel metal complexes using 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine. These complexes were characterized by various spectroscopic techniques and showed potential applications in various fields (Al-Amiery et al., 2009).
Anti-leishmanial Activity
A study by Tahghighi et al. (2012) reported the synthesis of 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine derivatives for anti-leishmanial activity. These compounds were found to be effective against the promastigote form of Leishmania major, suggesting their potential as therapeutic agents for leishmaniasis (Tahghighi et al., 2012).
Safety And Hazards
properties
IUPAC Name |
5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2S/c9-8-11-10-7(15-8)5-1-3-6(4-2-5)12(13)14/h1-4H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPNDVNSXWXPJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232255 | |
Record name | 1,3,4-Thiadiazole, 2-amino-5-(p-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
833-63-6 | |
Record name | 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=833-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Thiadiazole, 2-amino-5-(p-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000833636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 833-63-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83129 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4-Thiadiazole, 2-amino-5-(p-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-(p-nitrophenyl)-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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